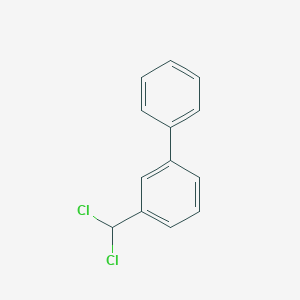

3-(Dichloromethyl)biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2 |

|---|---|

Molecular Weight |

237.12 g/mol |

IUPAC Name |

1-(dichloromethyl)-3-phenylbenzene |

InChI |

InChI=1S/C13H10Cl2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H |

InChI Key |

SWBVXDBUZVGOML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of 3 Dichloromethyl Biphenyl Reactivity

Reactivity Profiles of the Dichloromethyl Group

The dichloromethyl group (—CHCl₂) is the primary site of reactivity in many transformations of 3-(dichloromethyl)biphenyl. Its behavior is analogous to that of secondary benzylic halides, which are known to undergo reactions via several mechanistic pathways depending on the reaction conditions.

Nucleophilic Substitution Mechanisms (e.g., Sₙ1, Sₙ2 pathways)

Nucleophilic substitution is a hallmark reaction of benzylic halides, and this compound is no exception. The compound can react through both Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms, with the operative pathway being highly dependent on the nature of the nucleophile, the solvent, and the temperature. glasp.coyoutube.com

The Sₙ1 pathway involves a two-step mechanism where the rate-determining step is the spontaneous dissociation of a chloride ion to form a resonance-stabilized α-chloro-3-biphenylmethyl carbocation. quora.comlibretexts.org This intermediate is stabilized by the delocalization of the positive charge across the adjacent biphenyl (B1667301) ring system. Sₙ1 reactions are favored by conditions that stabilize this carbocation, such as the use of polar protic solvents (e.g., water, ethanol) and weak nucleophiles. quora.comlibretexts.org The hydrolysis of benzylic halides in water, known as solvolysis, is a classic example of an Sₙ1 reaction. libretexts.orgquizlet.com

The Sₙ2 pathway , in contrast, is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. glasp.co This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). libretexts.org For this compound, the benzylic carbon is secondary, which is generally more sterically hindered than a primary carbon, but it is still accessible to many nucleophiles. Therefore, under appropriate conditions, Sₙ2 reactions can be quite efficient. youtube.com

The competition between these two pathways is a key consideration in synthetic applications.

| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol, acetic acid) | Polar Aprotic (e.g., acetone, DMSO, acetonitrile) |

| Substrate | Secondary benzylic position allows for both pathways | |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Intermediate | Resonance-stabilized carbocation | Pentacoordinate transition state |

Carbene or Carbocation Intermediates in Transformations

As discussed, the formation of a carbocation intermediate is central to the Sₙ1 reactivity of this compound. libretexts.org The loss of a single chloride ion generates an α-chloro-3-biphenylmethyl cation. This species is significantly stabilized by resonance, which delocalizes the positive charge onto the ortho and para positions of the attached phenyl ring. This stabilization lowers the activation energy for its formation, making the Sₙ1 pathway viable for this secondary benzylic halide. glasp.coquora.com

The formation of a carbene intermediate from this compound is less common and requires specific reaction conditions. Dichlorocarbenes are typically generated from compounds with a C-H bond adjacent to the dihalomethyl group (like chloroform) via deprotonation with a strong base. acs.org Since this compound lacks such a proton, this pathway is not accessible. Alternative methods for carbene generation, such as reaction with organolithium reagents, would be necessary but are not typical transformation pathways for this substrate. Therefore, the chemistry of this compound is dominated by processes involving carbocation intermediates rather than carbenes.

Electrophilic and Nucleophilic Processes on the Biphenyl Framework

The biphenyl system of this compound can also participate in reactions, primarily electrophilic aromatic substitution (EAS). Nucleophilic aromatic substitution (SₙAr) is generally not feasible for this molecule.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on one of the aromatic rings with an electrophile. The biphenyl group itself is activating compared to benzene (B151609) and directs incoming electrophiles to the ortho and para positions of the unsubstituted ring. pearson.comyoutube.com However, the reactivity of the system is modulated by the dichloromethyl substituent. The -CHCl₂ group is strongly electron-withdrawing due to the inductive effect (-I) of the two chlorine atoms. quora.com This effect deactivates the aromatic ring to which it is attached, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com

Consequently, electrophilic substitution on this compound is predicted to occur preferentially on the unsubstituted phenyl ring. The major products would be the result of substitution at the ortho (2'-) and para (4'-) positions of the second ring, which are activated by the presence of the first phenyl group. pearson.com

| Reaction | Reagents | Predicted Major Products | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(Dichloromethyl)-4'-nitrobiphenyl and 3-(Dichloromethyl)-2'-nitrobiphenyl | The -CHCl₂ group deactivates Ring A. Substitution occurs on the activated Ring B at the para and ortho positions. |

| Bromination | Br₂, FeBr₃ | 4'-Bromo-3-(dichloromethyl)biphenyl and 2'-Bromo-3-(dichloromethyl)biphenyl | The phenyl group on Ring A directs ortho/para on Ring B. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4'-Acyl-3-(dichloromethyl)biphenyl | Acylation occurs on the more activated Ring B, primarily at the less sterically hindered para position. |

Nucleophilic Aromatic Substitution (SₙAr) is unlikely for this compound. This mechanism requires the presence of a leaving group (like a halide) directly on the aromatic ring and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgunibo.it Since this compound lacks a leaving group on the aromatic framework, it is not a suitable substrate for SₙAr reactions.

Radical Reactions and Their Potential in Derivatization

The dichloromethyl group can also undergo reactions via free radical mechanisms, typically initiated by heat or UV light. libretexts.org The industrial synthesis of related compounds like benzal chloride (dichloromethylbenzene) and benzotrichloride (B165768) is achieved through the free-radical chlorination of toluene. wikipedia.orgyoutube.com

By analogy, this compound could undergo further halogenation at the benzylic position. Abstraction of the remaining hydrogen atom by a halogen radical would generate a resonance-stabilized α,α-dichloro-3-biphenylmethyl radical. This radical can then react with a halogen molecule to form 3-(trichloromethyl)biphenyl. This process offers a pathway for increasing the oxidation state of the benzylic carbon.

Furthermore, the C-Cl bonds can undergo homolytic cleavage under certain conditions to form radical species that can participate in coupling or addition reactions. acs.orgacs.org For instance, visible light-mediated protocols have been developed that use chloroform (B151607) or other chlorinated compounds as sources of dichloromethyl radicals for addition to alkenes. researchgate.net Similar strategies could potentially be applied to utilize this compound in radical-based C-C bond-forming reactions.

Rearrangement Studies Involving the Dichloromethyl Functionality

Carbocation rearrangements are common in organic reactions, occurring when a less stable carbocation can rearrange to a more stable one via a 1,2-hydride or 1,2-alkyl shift. slideshare.netlibretexts.org In the case of this compound, the intermediate formed via an Sₙ1 pathway is an α-chloro-3-biphenylmethyl carbocation. This benzylic-type carbocation is already significantly stabilized by resonance with the biphenyl ring system. wikipedia.org

A potential rearrangement would involve the migration of an alkyl or aryl group from an adjacent position to the carbocationic center. However, in this specific structure, any such shift would necessitate the migration of a group from the aromatic ring, which would disrupt the stable aromatic system and is therefore energetically unfavorable. Hydride shifts from the aromatic ring are not feasible. Consequently, rearrangements involving the carbocation generated from the dichloromethyl functionality of this compound are not expected to be a significant reaction pathway under typical nucleophilic substitution conditions.

Advanced Spectroscopic and Structural Elucidation of 3 Dichloromethyl Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides a detailed map of the proton and carbon frameworks.

Proton (¹H) NMR spectroscopy offers critical insights into the electronic environment of the hydrogen atoms within 3-(Dichloromethyl)biphenyl. The spectrum is characterized by distinct signals for the dichloromethyl proton and the aromatic protons of the two phenyl rings.

The single proton of the dichloromethyl (-CHCl₂) group is expected to appear as a sharp singlet significantly downfield, typically in the range of δ 6.5-7.0 ppm. This substantial chemical shift is due to the strong deshielding effect of the two electronegative chlorine atoms attached to the same carbon.

The nine aromatic protons appear in the more conventional aromatic region, generally between δ 7.3 and 7.8 ppm. Due to the substitution pattern, these protons exhibit complex splitting patterns (multiplets, doublets, and triplets) arising from spin-spin coupling with neighboring protons. The protons on the substituted ring are chemically distinct from those on the unsubstituted phenyl ring, leading to a complex but interpretable set of signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analysis of similar substituted biphenyl (B1667301) compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH Cl₂ | 6.5 - 7.0 | Singlet (s) |

| Aromatic Protons | 7.3 - 7.8 | Multiplet (m) |

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. In a typical proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, allowing for a complete carbon count.

The carbon atom of the dichloromethyl group (-C HCl₂) is expected to have a chemical shift in the range of δ 60-75 ppm, influenced by the attached chlorine atoms. The aromatic region of the spectrum, between δ 125 and 145 ppm, would display signals for the twelve carbons of the biphenyl framework. This includes signals for protonated aromatic carbons and the lower-intensity signals of the four quaternary (non-protonated) carbons, including the two carbons forming the biphenyl linkage (C1 and C1') and the carbon atom attached to the dichloromethyl group (C3).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of similar substituted biphenyl compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C HCl₂ | 60 - 75 |

| Aromatic CH | 125 - 132 |

| Aromatic Quaternary C | 135 - 145 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's connectivity. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity of protons within each of the two separate phenyl rings, helping to trace the sequence of protons around each ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of which proton is bonded to which carbon, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the spatial arrangement of the molecule, showing through-space interactions between protons on the two different phenyl rings, which can provide information on the molecule's preferred conformation. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For this compound, the molecular formula is C₁₃H₁₀Cl₂. HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different atomic compositions. The presence of two chlorine atoms also imparts a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, further confirming the formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀Cl₂ |

| Calculated Exact Mass [M]⁺ | 248.0159 |

| Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ |

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation pathways provides a fingerprint that helps to confirm the molecular structure. libretexts.org For this compound, several key fragmentation pathways are expected under electron ionization (EI) conditions:

Loss of Chlorine: A primary fragmentation event would be the loss of a chlorine radical to form the [M-Cl]⁺ ion (m/z ≈ 213). This fragment may then lose the second chlorine atom, yielding the [M-2Cl]⁺ ion (m/z ≈ 178). nih.gov

Loss of the Dichloromethyl Group: The entire -CHCl₂ group can be cleaved, resulting in a biphenyl radical cation at m/z 153.

Formation of Tropylium-like Ions: Further fragmentation of the biphenyl rings can lead to smaller aromatic ions.

Isotopic Signature: The presence of one or two chlorine atoms in a fragment is readily identified by its distinct isotopic pattern, aiding in the interpretation of the spectrum. nih.gov

This detailed analysis of fragment ions allows for the confident structural confirmation of the this compound molecule.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the expected spectra would be a composite of the vibrations originating from the biphenyl core and the dichloromethyl substituent.

Biphenyl Core Vibrations: The FT-IR and Raman spectra of biphenyl are well-documented and serve as a foundational reference nist.govresearchgate.netresearchgate.netresearchgate.netchemicalbook.comresearchgate.net. Key vibrational modes include C-H stretching of the aromatic rings, C-C stretching within the rings, and various in-plane and out-of-plane bending vibrations. The substitution pattern on the biphenyl rings can influence the position and intensity of these peaks researchgate.net. In the case of a 3-substituted biphenyl, the symmetry of the parent molecule is reduced, which can lead to the appearance of new bands and shifts in existing ones. For instance, the strong Raman peak observed around 1276 cm⁻¹ in biphenyl is a characteristic feature that is expected to be present, though potentially shifted, in this compound researchgate.net.

Dichloromethyl Group Vibrations: The dichloromethyl (-CHCl₂) group will introduce its own set of characteristic vibrations. Insights into these can be gleaned from the vibrational analysis of dichloromethane (CH₂Cl₂). The primary modes associated with the -CHCl₂ group would be the C-H stretching, C-Cl symmetric and asymmetric stretching, and various bending modes (scissoring, wagging, twisting, and rocking). The C-Cl stretching vibrations are typically found in the fingerprint region of the infrared spectrum, generally between 800 and 600 cm⁻¹.

By combining the expected vibrational modes of the biphenyl core and the dichloromethyl group, a predicted spectral profile for this compound can be constructed. The table below summarizes the expected key vibrational frequencies based on data from related compounds.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Aromatic C-H Stretch | Biphenyl Rings | 3100 - 3000 | FT-IR, Raman |

| C-C Ring Stretch | Biphenyl Rings | 1600 - 1400 | FT-IR, Raman |

| C-H In-plane Bend | Biphenyl Rings | 1300 - 1000 | FT-IR, Raman |

| C-H Out-of-plane Bend | Biphenyl Rings | 900 - 675 | FT-IR, Raman |

| C-Cl Asymmetric Stretch | Dichloromethyl | ~750 - 700 | FT-IR |

| C-Cl Symmetric Stretch | Dichloromethyl | ~700 - 650 | FT-IR, Raman |

| C-H Stretch | Dichloromethyl | ~3000 | FT-IR, Raman |

| CH Bending (Scissoring) | Dichloromethyl | ~1400 | FT-IR |

Note: These are approximate ranges and the actual values for this compound may vary due to the electronic and steric effects of the substituent on the biphenyl ring system.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the solid-state architecture can be inferred from the known structures of biphenyl and its derivatives acs.orgnih.govmdpi.comiucr.orgiucr.org.

Molecular Geometry: The biphenyl molecule itself is planar in the crystalline state, though it adopts a twisted conformation in the gas phase. The presence of substituents can significantly influence the dihedral angle between the two phenyl rings due to steric hindrance nih.gov. For a 3-substituted biphenyl, the steric bulk of the dichloromethyl group is not at the ortho-position, suggesting that the deviation from planarity might be less pronounced compared to ortho-substituted analogs. However, crystal packing forces can also play a crucial role in determining the final conformation.

Bond Lengths and Angles: The bond lengths and angles within the phenyl rings are expected to be typical for aromatic systems. The C-C bond connecting the two rings is of particular interest and is expected to be in the range of 1.48-1.51 Å. The C-Cl and C-H bond lengths within the dichloromethyl group will be consistent with those observed in other chlorinated hydrocarbons. The geometry around the carbon atom of the dichloromethyl group is expected to be tetrahedral.

Table 2: Expected Crystallographic Parameters for this compound based on Related Compounds

| Parameter | Expected Value | Reference Compound(s) |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Substituted Biphenyls nih.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Substituted Biphenyls nih.gov |

| Dihedral Angle (between phenyl rings) | 0° - 45° | Biphenyl, Substituted Biphenyls |

| C-C (inter-ring) Bond Length | 1.48 - 1.51 Å | Biphenyl Derivatives nih.gov |

| C-Cl Bond Length | 1.75 - 1.80 Å | Chlorinated Hydrocarbons |

| C-H (aromatic) Bond Length | ~0.95 Å | Biphenyl Derivatives |

| C-H (dichloromethyl) Bond Length | ~1.09 Å | Dichloromethane |

| C-C-C (ring) Bond Angles | ~120° | Biphenyl Derivatives |

| Cl-C-Cl Bond Angle | ~112° | Dichloromethane |

Note: These values are estimations based on data from analogous structures and the actual crystallographic parameters for this compound can only be determined experimentally.

Computational Chemistry and Theoretical Modelling of 3 Dichloromethyl Biphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Theoretical studies on substituted biphenyls typically begin with quantum chemical calculations to determine their fundamental properties.

Geometry Optimization and Conformational Analysis

For any biphenyl (B1667301) derivative, a key structural feature is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from substituents and the electronic effects of π-conjugation, which favors a planar conformation. In the case of 3-(Dichloromethyl)biphenyl, the dichloromethyl group at the meta position is expected to influence this torsional barrier. While specific optimized bond lengths, bond angles, and dihedral angles for this compound are not documented in readily accessible literature, general principles from studies on other substituted biphenyls can offer some predictions. The steric bulk of the dichloromethyl group would likely lead to a non-planar ground state geometry.

Conformational analysis of substituted biphenyls often reveals multiple local energy minima and the transition states connecting them. Computational methods like DFT are crucial for mapping this potential energy surface.

Electronic Structure Investigations (e.g., HOMO-LUMO energy gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For substituted biphenyls, the nature and position of the substituent significantly impact these frontier orbitals.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental spectra, can aid in the structural elucidation of newly synthesized compounds. Although computational studies on various biphenyl derivatives have shown good agreement between calculated and experimental spectroscopic data, such a comparative analysis for this compound is not presently found in the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions in different environments. For substituted biphenyls, MD simulations could be used to study the rotational dynamics around the central C-C bond and interactions with solvent molecules or other species. However, no specific MD simulation studies focused on this compound have been identified.

Reaction Mechanism Elucidation through Transition State Calculations

Computational methods are invaluable for elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. For this compound, potential reactions could involve the dichloromethyl group or the aromatic rings. Theoretical calculations could, for example, explore the transition states for nucleophilic substitution reactions at the dichloromethyl carbon. At present, there is a lack of published research detailing such computational investigations for this specific molecule.

QSAR Studies for Structure-Reactivity Relationships (without biological activity focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or physical properties. wikipedia.org These models often use descriptors derived from computational chemistry. While QSAR studies have been performed on various classes of biphenyls, these have predominantly focused on their biological activities, such as toxicity. nih.gov A dedicated QSAR study on the structure-reactivity relationships of a series of compounds including this compound, with a focus on non-biological endpoints, is not currently available in the scientific literature.

Applications in Advanced Organic Synthesis and Materials Science

3-(Dichloromethyl)biphenyl as a Precursor in Organic Synthesis

The dichloromethyl group (-CHCl₂) is a versatile functional group that can be hydrolyzed to an aldehyde, or undergo various substitution and coupling reactions, making it a valuable precursor in the synthesis of more complex molecules.

A molecular scaffold or building block is a core chemical structure that can be systematically modified to create a library of related compounds. illinois.eduillinois.eduphys.orgzyvex.com Biphenyl (B1667301) derivatives are frequently used as foundational scaffolds in medicinal chemistry and materials science. arabjchem.orgnih.gov The dichloromethyl group on the biphenyl core of this compound offers a reactive site for elaboration into more complex structures. For instance, the related compound 3-(chloromethyl)-2-methyl-1,1′-biphenyl serves as a key intermediate in the synthesis of the pyrethroid insecticide bifenthrin. asianpubs.org

However, a detailed review of scientific literature does not yield extensive, specific examples of this compound being used as a foundational building block for the systematic synthesis of complex molecular scaffolds. Its applications in this area are not as widely documented as those of other isomers, such as 4,4'-bis(chloromethyl)biphenyl, which is a known precursor for fluorescent whitening agents and other materials. patsnap.comresearchgate.net

Interactive Data Table: Potential Transformations of the Dichloromethyl Group

This table illustrates the theoretical synthetic potential of the dichloromethyl group for creating complex scaffolds, although specific examples for the 3-biphenyl isomer are not widely reported.

| Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|

| Hydrolysis | Aldehyde (-CHO) | Synthesis of heterocycles, Schiff bases |

| Nucleophilic Substitution | Ether, Ester, Amine, etc. | Linker for polymers, drug discovery |

| Grignard Reaction | Secondary Alcohol | Chiral synthesis, building blocks |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org These reactions are valued for their atom economy and ability to rapidly generate molecular complexity.

While aldehydes, which can be generated from the hydrolysis of dichloromethyl groups, are common components in MCRs (e.g., the Ugi or Passerini reactions), there is no significant body of research documenting the direct use of this compound as a reagent in such transformations. The application of this specific compound in multi-component reactions appears to be a potential but currently underexplored area of synthetic chemistry.

Development of Biphenyl-Based Ligands and Catalysts

The biphenyl scaffold is central to the design of many "privileged ligands" used in catalysis, particularly those exhibiting axial chirality (atropisomerism), which is crucial for asymmetric synthesis.

Axially chiral biphenyls, such as BINAP and its derivatives, are cornerstone ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The development of novel biphenyl-based ligands is an active area of research. nih.gov In principle, the this compound scaffold could be functionalized to produce new phosphine (B1218219), amine, or diol-based ligands. The dichloromethyl group could be converted into a phosphine group or a linker to attach to other catalytic moieties.

Despite this potential, a review of the literature does not indicate that this compound is a commonly used precursor for the synthesis of ligands for asymmetric catalysis. Research in this field tends to focus on biphenyls with substitution patterns (e.g., at the 2,2' and 6,6' positions) that more readily induce stable axial chirality.

The design of new catalysts is fundamental to advancing chemical synthesis. Biphenyl structures are incorporated into various organometallic complexes and purely organic catalysts to tune their steric and electronic properties. polyu.edu.hk The dichloromethyl group could potentially be used to anchor the biphenyl unit to a metal center or to a solid support for creating heterogeneous catalysts.

However, specific research detailing the use of this compound in the rational design of novel organometallic or organocatalytic systems is not prominent in the available scientific literature.

Functional Materials Research

Functional materials are designed to possess specific properties, such as conductivity, luminescence, or liquid crystallinity. The rigid and π-conjugated nature of the biphenyl unit makes it an attractive component for such materials. mdpi.comnih.govresearchgate.net For example, biphenyl-dicarboxylate linkers are used to construct coordination polymers and metal-organic frameworks (MOFs). nih.gov Furthermore, polymers containing the biphenyl moiety in their backbone, such as poly(aryl ether-bisketone)s, have been investigated for their material properties. researchgate.net

The dichloromethyl group of this compound could serve as a reactive site for polymerization or for grafting the biphenyl unit onto other material backbones. researchgate.net For instance, the related compound 3-(4-Trifluoromethyl)-phenyl)-thiophene has been used to create polymeric films for sensor applications. mdpi.com

While the potential exists, there is a lack of specific studies focusing on the synthesis of functional materials derived directly from this compound. Research in biphenyl-based materials often utilizes other isomers or derivatives with different functional groups better suited for specific polymerization or self-assembly strategies.

Interactive Data Table: Biphenyl Derivatives in Materials Science

This table provides examples of how other 3-substituted biphenyl derivatives have been used in materials research, illustrating the potential applications for which this compound could theoretically be adapted.

| Biphenyl Derivative | Material Type | Investigated Application | Reference |

|---|---|---|---|

| 3,3′-(4-Fluorobenzoyl)biphenyl | Poly(aryl ether-bisketone) | High-performance polymers | researchgate.net |

| 3-(4-Trifluoromethyl)-phenyl)-thiophene | Conductive Polymer Film | Electrochemical sensors | mdpi.com |

Potential in Organic Electronics (e.g., OLEDs, Solar Cells)

The biphenyl framework is a common structural motif in materials developed for organic electronics, valued for its rigidity and ability to be functionalized to tune electronic properties. While direct research on the application of this compound in organic electronics is not extensively documented in publicly available literature, the potential of biphenyl derivatives, in general, suggests possible applications for this compound.

In the field of organic light-emitting diodes (OLEDs), biphenyl-containing molecules are utilized in various layers of the device stack. They can serve as host materials in the emissive layer, charge-transporting materials (both hole-transporting and electron-transporting), and as components of hole-blocking layers. For instance, compounds with a benzofuropyrimidine skeleton attached to a biphenyl group have been investigated for their high triplet excitation levels and stability, which are crucial for efficient OLED performance. google.com The fundamental structure of biphenyls allows for the synthesis of molecules with wide energy gaps and high carrier-transport properties, making them suitable for various roles within an OLED. google.com The performance of an OLED is significantly influenced by the materials used for efficient transport of holes and electrons to the emissive layer, and biphenyl derivatives are often explored for these purposes.

The dichloromethyl group on the biphenyl ring could potentially serve as a synthetic handle for further elaboration into more complex structures suitable for organic electronic applications. For example, it could be converted into other functional groups that enhance charge transport or emissive properties. The substitution pattern on the biphenyl core is critical in determining the ultimate electronic characteristics and molecular packing of the material in thin films, which directly impacts device performance.

In the context of organic solar cells, particularly dye-sensitized solar cells (DSSCs), organic dyes containing biphenyl units have been synthesized and investigated. These dyes play a crucial role in converting light into electrical energy. The biphenyl moiety can be part of the donor-π-acceptor (D-π-A) structure of the organic sensitizer, influencing the electronic structure and absorption profile of the dye. While specific research on this compound in this area is scarce, its derivatives could potentially be explored as intermediates in the synthesis of novel organic sensitizers for solar cells.

Table 1: Potential Roles of Biphenyl Derivatives in Organic Electronics

| Application | Potential Role of Biphenyl Moiety | Key Properties Influenced by Biphenyl Structure |

| OLEDs | Host Material, Hole/Electron Transport Layer, Hole-Blocking Layer | Carrier mobility, thermal stability, triplet energy level, energy gap |

| Organic Solar Cells | Component of Organic Sensitizer Dyes (D-π-A structure) | Absorption spectrum, frontier molecular orbital levels, charge transfer properties |

Exploration as Nonlinear Optical (NLO) Materials

Biphenyl derivatives have been a subject of interest in the field of nonlinear optics due to their extended π-conjugated systems, which are often a prerequisite for significant NLO activity. The delocalization of electrons along the biphenyl backbone can lead to large molecular hyperpolarizabilities, a key parameter for second- and third-order NLO effects. These effects are the basis for applications such as frequency doubling, optical switching, and electro-optic modulation.

The introduction of a dichloromethyl group onto the biphenyl ring, as in this compound, could influence the NLO properties in several ways. The electron-withdrawing nature of the dichloromethyl group can polarize the π-system of the biphenyl ring, potentially enhancing the second-order NLO response (β). The position of this substituent is crucial; a non-centrosymmetric arrangement of electron-donating and electron-withdrawing groups on the biphenyl framework is generally required to achieve a non-zero β value.

Furthermore, the dichloromethyl group can serve as a reactive site for the synthesis of more complex NLO-active chromophores. It can be transformed into other functional groups, such as aldehydes or nitriles, which can then be used to extend the conjugation or to attach strong electron-donating or -accepting groups. This synthetic versatility allows for the fine-tuning of the NLO properties of the resulting molecules.

Research into the NLO properties of biphenyls often involves computational and experimental studies to determine their hyperpolarizabilities. While specific studies on this compound as an NLO material are not prominent, the broader class of substituted biphenyls continues to be explored for their potential in this high-tech field. The design of new NLO materials often focuses on creating molecules with large dipole moments and significant changes in dipole moment upon electronic excitation, criteria that can potentially be met by appropriately substituted biphenyl structures.

Table 2: Factors Influencing NLO Properties of Biphenyl Derivatives

| Factor | Influence on NLO Properties |

| π-Conjugation Length | Longer conjugation generally leads to higher hyperpolarizabilities. |

| Substituent Effects | Electron-donating and -withdrawing groups can enhance polarization and NLO response. |

| Molecular Symmetry | A non-centrosymmetric structure is essential for second-order NLO activity. |

| Intermolecular Interactions | Crystal packing and molecular orientation in the solid state affect bulk NLO properties. |

Analytical Derivatization Strategies for Enhanced Detection and Separation

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for a particular analytical method, such as chromatography or spectroscopy. For a compound like this compound, derivatization could be employed to improve its detection limits, enhance its separation from other components in a complex mixture, or to facilitate its characterization.

The dichloromethyl group is a reactive functional group that can readily undergo various chemical transformations, making it an excellent target for derivatization. For instance, it can be hydrolyzed to an aldehyde group. This aldehyde can then be reacted with a variety of reagents to form stable, easily detectable derivatives. For example, reaction with a fluorescent tagging agent, such as dansyl hydrazine, would produce a highly fluorescent derivative that could be detected with high sensitivity using fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector.

For gas chromatography (GC) analysis, the volatility and thermal stability of the analyte are crucial. While this compound itself is likely amenable to GC analysis, its derivatization could be used to introduce specific functional groups that provide better separation on certain GC columns or to enhance its response in specific detectors, such as an electron capture detector (ECD) if the derivative contains additional halogen atoms.

The conversion of the dichloromethyl group to other functionalities can also be used to facilitate separation by altering the polarity of the molecule. For example, oxidation to a carboxylic acid would significantly increase the polarity, allowing for separation from nonpolar interferents using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

Table 3: Potential Derivatization Strategies for this compound

| Reaction Type | Reagent(s) | Resulting Functional Group | Purpose of Derivatization |

| Hydrolysis | Water, Acid/Base Catalyst | Aldehyde (-CHO) | Introduction of a more reactive handle for further derivatization. |

| Reaction with a Fluorescent Tag | Dansyl Hydrazine (after hydrolysis) | Hydrazone | Enhanced sensitivity in fluorescence-based detection methods. |

| Oxidation | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid (-COOH) | Increased polarity for improved separation from nonpolar compounds. |

| Substitution | Various Nucleophiles | Varies | To introduce specific properties for targeted analytical methods. |

The choice of derivatization strategy would depend on the specific analytical challenge, including the matrix in which the compound is present, the required sensitivity, and the available analytical instrumentation. The reactivity of the dichloromethyl group provides a versatile platform for developing tailored analytical methods for the detection and quantification of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.